REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:15]=[CH:14][C:9]2[S:10][CH:11]=[C:12]([CH3:13])[C:8]=2[CH:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[OH:3][CH2:4][C:6]1[CH:15]=[CH:14][C:9]2[S:10][CH:11]=[C:12]([CH3:13])[C:8]=2[CH:7]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
14.44 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(SC=C2C)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Sufficient heat
|
Type
|
ADDITION
|
Details
|
was applied during the addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The solid was crystallized from ether/petrol (b.p. 40°-60°)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC2=C(SC=C2C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |